(3-Cyclopropylpyridin-2-yl)methanamine
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Overview
Description
(3-Cyclopropylpyridin-2-yl)methanamine is an organic compound with the molecular formula C9H12N2 and a molecular weight of 148.20 g/mol . It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylpyridin-2-yl)methanamine typically involves the cyclopropylation of pyridine derivatives followed by amination. One common method is the reaction of 3-cyclopropylpyridine with formaldehyde and ammonia under acidic conditions to form the desired methanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Copper catalysis in the presence of water is a common method for oxidizing pyridine derivatives.
Reduction: Hydrogenation using catalysts like palladium or platinum is often employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones, reduced amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
(3-Cyclopropylpyridin-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclopropylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyridin-2-yl)methanamine: Similar in structure but with a chlorine atom instead of a cyclopropyl group.
Pyridin-2-yl-methanamine: Lacks the cyclopropyl group, making it less sterically hindered.
(3-Cyclopropylpyridin-2-yl)methanol: Contains a hydroxyl group instead of an amine group.
Uniqueness
(3-Cyclopropylpyridin-2-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties .
Biological Activity
(3-Cyclopropylpyridin-2-yl)methanamine is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the cyclopropyl group attached to a pyridine ring confers distinct steric and electronic properties, making it a valuable compound for medicinal chemistry and biological research.
The molecular formula of this compound is C₉H₁₃N₂, with a molecular weight of approximately 149.21 g/mol. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its applications in synthetic chemistry and biochemistry.
Property | Value |
---|---|
Molecular Formula | C₉H₁₃N₂ |
Molecular Weight | 149.21 g/mol |
Structure | Cyclopropyl group + Pyridine ring |
Biological Activity
Research indicates that this compound exhibits potential biological activities, particularly in the context of enzyme inhibition and receptor binding. Preliminary studies suggest that it may interact with various biological targets, including:
- Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Binding affinity to serotonin receptors, which may influence serotonergic signaling pathways.
The mechanism of action for this compound involves its role as a ligand that can bind to specific receptors or enzymes. This interaction may modulate their activity, leading to various biological effects. For instance, compounds with similar structures have been shown to exhibit agonist activity at serotonin receptors, which are implicated in mood regulation and various psychiatric disorders .
Case Studies
- EED Inhibition : A study on related compounds demonstrated that modifications in the pyridine structure significantly affect binding affinity to embryonic ectoderm development (EED) proteins. One derivative showed an IC50 value of 18 nM, indicating strong binding and potential therapeutic effects against certain cancers .
- Serotonergic Dysfunction : Research involving pyridine derivatives highlighted their utility in treating conditions associated with serotonergic dysfunctions such as anxiety and depression. Compounds similar to this compound have shown promise in preclinical models for these applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
(3-Chloropyridin-2-yl)methanamine | Chlorine instead of cyclopropyl | Moderate receptor binding |
Pyridin-2-yl-methanamine | Lacks cyclopropyl group | Lower activity compared to cyclopropyl variant |
(3-Cyclopropylpyridin-2-yl)methanol | Hydroxyl group instead of amine | Different pharmacological profile |
Research Applications
The potential applications of this compound span several fields:
- Medicinal Chemistry : As a pharmaceutical intermediate or active ingredient in drug development.
- Biochemical Research : Investigated for its interactions with enzymes and receptors.
- Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules.
Properties
IUPAC Name |
(3-cyclopropylpyridin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDYXMGROZBQIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739982 |
Source
|
Record name | 1-(3-Cyclopropylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256816-54-2 |
Source
|
Record name | 1-(3-Cyclopropylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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